

Commercial Availability and Technical Guide for 1,2-Diiodobutane

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Compound of Interest

Compound Name: 1,2-Diiodobutane

Cat. No.: B15469301

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Diiodobutane, a vicinal diiodoalkane with the CAS number 53161-72-1, presents as a potentially valuable but commercially scarce building block in synthetic chemistry. Unlike its readily available isomer, 1,4-diiodobutane, direct commercial sources for **1,2-diiodobutane** are not prominent. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis via the iodination of 1-butene, and explores its potential applications in organic synthesis and drug development based on the known reactivity of vicinal dihalides. The information herein is intended to empower researchers to synthesize and utilize this compound for novel chemical exploration.

Physicochemical Properties and Data

While not commercially cataloged in detail by major suppliers, the fundamental properties of **1,2-diiodobutane** have been calculated and are available through chemical databases.^[1]

Property	Value	Source
Molecular Formula	C ₄ H ₈ I ₂	PubChem[1]
Molecular Weight	309.92 g/mol	PubChem[1]
CAS Number	53161-72-1	PubChem[1]
Appearance	Not specified (likely a liquid)	Inferred
Boiling Point	Not experimentally determined	-
Melting Point	Not experimentally determined	-
Density	Not experimentally determined	-
Solubility	Insoluble in water; soluble in organic solvents	Inferred from similar compounds

Commercial Unavailability and Custom Synthesis

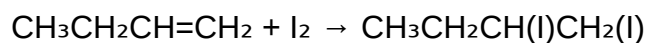
A thorough investigation of major chemical supplier catalogs reveals a lack of direct commercial availability for **1,2-diiodobutane**. Its isomer, 1,4-diiodobutane, is, in contrast, widely sold. For researchers requiring **1,2-diiodobutane**, two primary avenues exist:

- In-house Synthesis: Utilizing the synthetic protocol detailed in this guide.
- Custom Synthesis: Engaging a specialized chemical synthesis company. Several companies offer custom synthesis services for compounds that are not commercially available.[2][3] These services can provide the desired quantity and purity of **1,2-diiodobutane**, albeit at a potentially higher cost than a readily available chemical. Companies specializing in organo-iodine compounds may be particularly well-suited for this task.[4][5][6][7][8]

Detailed Experimental Protocol: Synthesis of 1,2-Diiodobutane from 1-Butene

The synthesis of **1,2-diiodobutane** can be achieved through the electrophilic addition of iodine to 1-butene. This reaction proceeds via a cyclic iodonium ion intermediate, leading to the anti-addition of two iodine atoms across the double bond.[9]

Reaction:



Materials:

- 1-Butene (gas or condensed liquid)
- Iodine (I_2)
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Gas dispersion tube (if using gaseous 1-butene)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of iodine in dichloromethane. Cool the solution in an ice bath.
- Addition of 1-Butene:

- If using gaseous 1-butene: Bubble a slow stream of 1-butene gas through the cooled iodine solution via a gas dispersion tube. Monitor the reaction by observing the disappearance of the purple color of the iodine.
- If using condensed 1-butene: Add a pre-weighed amount of liquefied 1-butene dropwise to the cooled iodine solution using a dropping funnel.
- Reaction Monitoring: Continue the addition of 1-butene until the characteristic purple color of the iodine solution has completely dissipated, indicating the consumption of the starting material.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
 - Wash the organic layer with water, followed by a wash with brine to remove any remaining aqueous contaminants.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
 - Remove the dichloromethane solvent using a rotary evaporator to yield the crude **1,2-diiodobutane**.
- Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Iodine is corrosive and can cause stains. Handle with care.
- 1-Butene is a flammable gas. Ensure there are no ignition sources nearby.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and containment.

Potential Applications in Organic Synthesis and Drug Development

Vicinal dihalides are versatile intermediates in organic synthesis.^[10] While specific applications for **1,2-diiodobutane** are not well-documented, its reactivity can be inferred from similar compounds.

a) Dehalogenation to form Alkenes:

Treatment of **1,2-diiodobutane** with a reducing agent, such as zinc dust, will result in the formation of 1-butene.^[11] This reaction can be useful for the protection and subsequent regeneration of a double bond.

b) Elimination Reactions to form Vinyl Iodides:

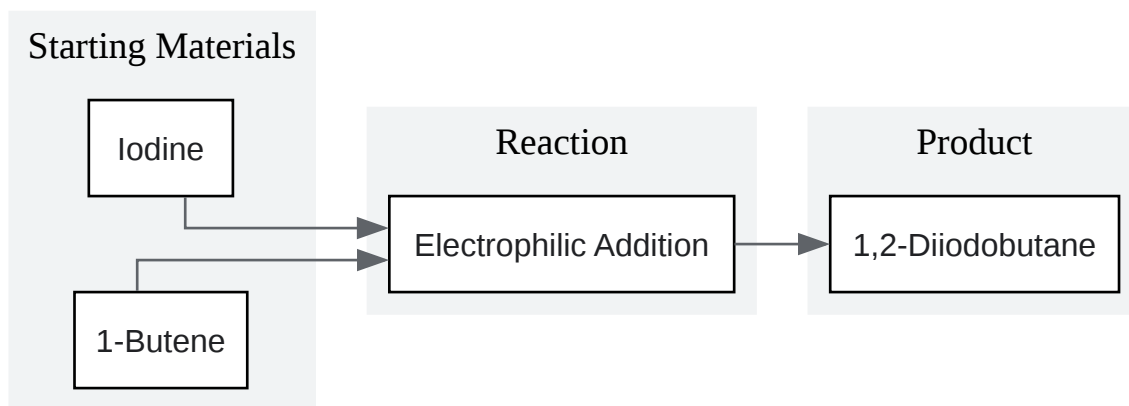
Under basic conditions, **1,2-diiodobutane** can undergo elimination of one equivalent of hydrogen iodide to form a mixture of vinyl iodides (1-iodo-1-butene and 2-iodo-1-butene). These vinyl iodides can then participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.

c) Nucleophilic Substitution Reactions:

The carbon-iodine bonds in **1,2-diiodobutane** are susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups, such as azides, cyanides, and thiols, which are important functionalities in drug molecules. The sequential substitution of the two iodine atoms could allow for the synthesis of bifunctional molecules.

Logical Relationships and Experimental Workflows

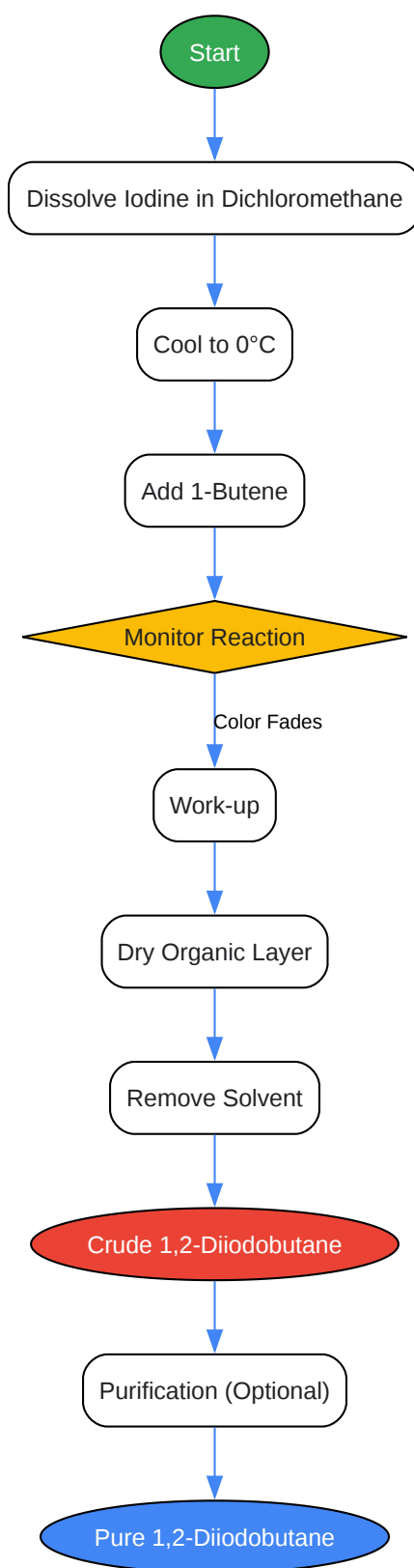
Diagram 1: Synthesis of **1,2-Diiodobutane**



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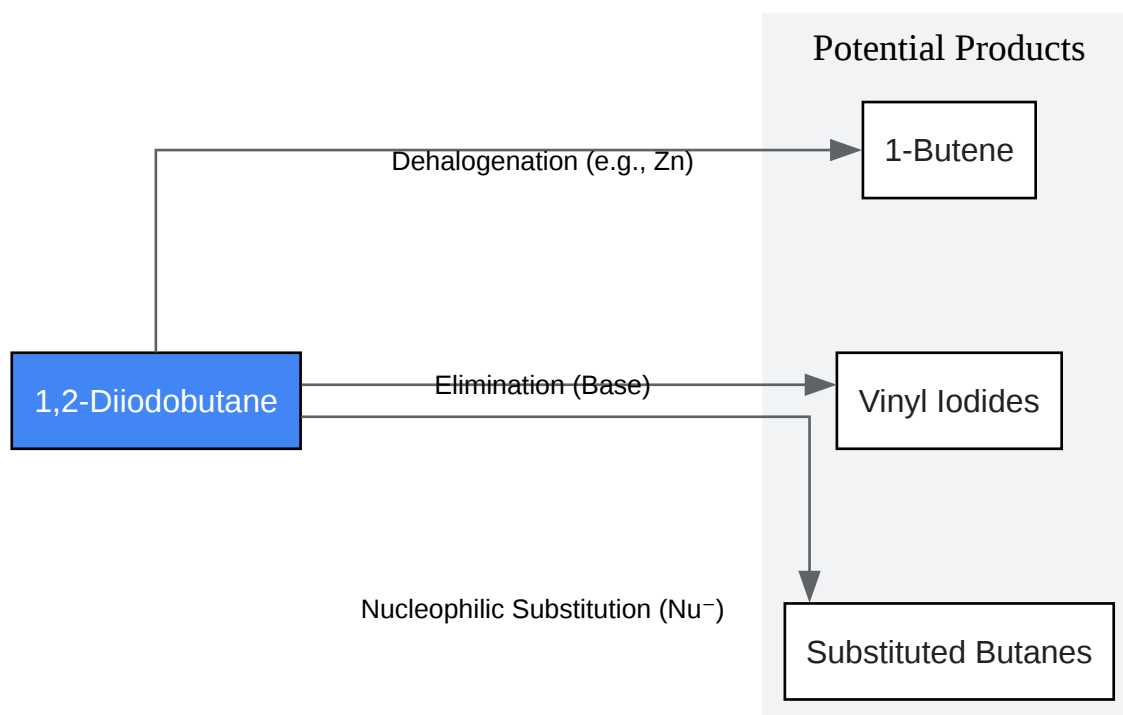
Caption: Synthesis of **1,2-Diiodobutane** from 1-Butene and Iodine.

Diagram 2: Experimental Workflow for the Synthesis of **1,2-Diiodobutane**



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Caption: Step-by-step workflow for the laboratory synthesis of **1,2-diiodobutane**.

Diagram 3: Potential Reaction Pathways of **1,2-Diiodobutane**

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Caption: Overview of the primary reaction types available to **1,2-diiodobutane**.

Conclusion

1,2-Diiodobutane remains a compound of synthetic interest that is not readily available through commercial channels. However, its synthesis from 1-butene is straightforward and based on well-established chemical principles. The reactivity of the vicinal diiodide functionality opens up numerous possibilities for its use as a synthetic intermediate in the construction of more complex molecules, including potential applications in the development of novel pharmaceuticals. This guide provides the necessary foundational information for researchers to either synthesize **1,2-diiodobutane** in their own laboratories or to engage with a custom synthesis provider to obtain this versatile chemical building block.

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